molecular formula C8H16ClNO B12458768 3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride

3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride

Cat. No.: B12458768
M. Wt: 177.67 g/mol
InChI Key: ZGFLIEKPEVWJHG-UHFFFAOYSA-N
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Description

3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride is a compound that belongs to the class of azabicyclohexane derivatives. These compounds are known for their unique bicyclic structure, which consists of a nitrogen atom incorporated into a three-membered ring fused to a six-membered ring. This structural motif is often found in biologically active molecules and is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride typically involves the cyclopropanation of alkenes with nitrogen-containing precursors. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is performed under mild conditions and provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed cyclopropanation mentioned above. These methods are optimized for high yield and purity, making them suitable for large-scale production. The use of transition metal catalysts and readily available starting materials ensures the efficiency and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propanol group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-3-1-2-9-5-7-4-8(7)6-9;/h7-8,10H,1-6H2;1H

InChI Key

ZGFLIEKPEVWJHG-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)CCCO.Cl

Origin of Product

United States

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